molecular formula C7H5BrN2 B1292798 7-Bromopyrazolo[1,5-a]pyridine CAS No. 885275-75-2

7-Bromopyrazolo[1,5-a]pyridine

Cat. No. B1292798
M. Wt: 197.03 g/mol
InChI Key: XVUCNKOQDLZUQY-UHFFFAOYSA-N
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Description

7-Bromopyrazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 197.03 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry .


Molecular Structure Analysis

The InChI code for 7-Bromopyrazolo[1,5-a]pyridine is 1S/C7H5BrN2/c8-7-3-1-2-6-4-5-9-10(6)7/h1-5H . The InChI key is XVUCNKOQDLZUQY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . It makes them versatile, easy to prepare, and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a different in chemical property .


Physical And Chemical Properties Analysis

7-Bromopyrazolo[1,5-a]pyridine is a solid or liquid at room temperature .

Scientific Research Applications

1. Fluorescent Molecules for Optical Applications

  • Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application: The synthetic methodology of PPs is simpler and greener (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%). Their photophysical properties are tunable .
  • Results or Outcomes: The PPs bearing simple aryl groups allow good solid-state emission intensities (QY SS = 0.18 to 0.63). The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

2. Antitumor Scaffold

  • Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry. They have attracted a great deal of attention due to their significant photophysical properties .
  • Methods of Application: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
  • Results or Outcomes: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Safety And Hazards

The safety information for 7-Bromopyrazolo[1,5-a]pyridine includes GHS07 Pictograms and the signal word "Warning" . The hazard statements are H302-H315-H319-H335 and the precautionary statements are P261-P305+P351+P338 .

Future Directions

The growing wealth of pyrazolo[1,5-a]pyridine analog focuses on synthetic strategies in current years . This review is planned for the comprehensive discussion about developments, synthesis, and reactivity of pyrazolo[1,5-a]pyridine, and mainly the contributions after 2006 .

properties

IUPAC Name

7-bromopyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-1-2-6-4-5-9-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUCNKOQDLZUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648235
Record name 7-Bromopyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromopyrazolo[1,5-a]pyridine

CAS RN

885275-75-2
Record name 7-Bromopyrazolo[1,5-a]pyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromopyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromopyrazolo[1,5-a]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Tanaka, K Aikawa, G Nishida, M Homma… - Journal of medicinal …, 2013 - ACS Publications
Mcl-1 and Bcl-xL are crucial regulators of apoptosis, therefore dual inhibitors of both proteins could serve as promising new anticancer drugs. To design Mcl-1/Bcl-xL dual inhibitors, we …
Number of citations: 113 pubs.acs.org

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